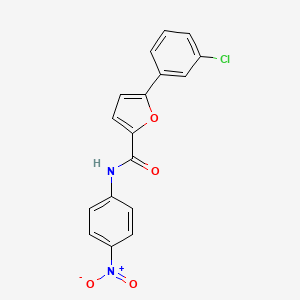
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan, also known as DCNP, is a chemical compound that has been widely used in scientific research for its unique properties. DCNP belongs to the furan family of compounds and is a derivative of cinnamic acid.
作用機序
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan exerts its inhibitory effects on enzymes and proteins by binding to their active sites and blocking their activity. It has been shown to bind to the catalytic domain of PKC and PLA2, preventing them from phosphorylating their substrates. This compound has also been shown to disrupt the structure of lipid bilayers, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of arthritis. This compound has also been shown to affect the function of the nervous system, including the release of neurotransmitters and the activity of ion channels.
実験室実験の利点と制限
One advantage of using 2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on 2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan. One area of interest is the development of new derivatives of this compound that have improved specificity and reduced toxicity. Another area of interest is the use of this compound in the development of new therapies for cancer and inflammatory diseases. Finally, there is a need for further research on the mechanism of action of this compound and its effects on cellular processes.
合成法
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan can be synthesized using a variety of methods, but the most common method is the Knoevenagel condensation reaction. This reaction involves the reaction of 2,5-dichlorobenzaldehyde with nitrostyrene in the presence of a base catalyst such as piperidine. The resulting product is then treated with furfural to yield this compound.
科学的研究の応用
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phospholipase A2 (PLA2), which are involved in a variety of cellular processes such as signal transduction and inflammation. This compound has also been used to study the interaction between proteins and lipids, as well as the structure and function of cell membranes.
特性
IUPAC Name |
2-(2,5-dichlorophenyl)-5-[(Z)-2-nitro-2-phenylethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-8-16(20)15(10-13)18-9-7-14(24-18)11-17(21(22)23)12-4-2-1-3-5-12/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVORQAXWUTYPC-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
![2-chloro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5018394.png)



![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
![2-[(3,4-dichlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5018413.png)

![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)

![(2R*,6S*)-2,6-dimethyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5018443.png)
![N-(2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5018444.png)
![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)